molecular formula C8H12N2O3 B13098987 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one

5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one

Cat. No.: B13098987
M. Wt: 184.19 g/mol
InChI Key: RENGYVTXCUBFKQ-UHFFFAOYSA-N
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Description

5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one: is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or its derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed:

    Oxidation Products: Oxo derivatives of the pyrimidine ring.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Pyrimidine derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a candidate for investigating the mechanisms of DNA and RNA synthesis.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical properties make it suitable for various applications, including as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. In biological systems, it may interfere with nucleic acid synthesis by mimicking natural nucleotides, thereby affecting cellular processes.

Comparison with Similar Compounds

    4,6-Dimethoxypyrimidin-2(1H)-one: Lacks the ethyl substituent, resulting in different chemical properties and reactivity.

    5-Methyl-4,6-dimethoxypyrimidin-2(1H)-one: Contains a methyl group instead of an ethyl group, leading to variations in its biological activity and applications.

    5-Ethyl-2,4-dimethoxypyrimidine: Similar structure but different positioning of the methoxy groups, affecting its chemical behavior.

Uniqueness: 5-Ethyl-4,6-dimethoxypyrimidin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-ethyl-4,6-dimethoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C8H12N2O3/c1-4-5-6(12-2)9-8(11)10-7(5)13-3/h4H2,1-3H3,(H,9,10,11)

InChI Key

RENGYVTXCUBFKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)N=C1OC)OC

Origin of Product

United States

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